molecular formula C11H13N3O B12118838 2-(4'-Aminophenyl)-5-isopropyl-1,3,4-oxadiazole

2-(4'-Aminophenyl)-5-isopropyl-1,3,4-oxadiazole

Cat. No.: B12118838
M. Wt: 203.24 g/mol
InChI Key: GZOBBMFCRXLFOI-UHFFFAOYSA-N
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Description

2-(4’-Aminophenyl)-5-isopropyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with an aminophenyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Aminophenyl)-5-isopropyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-aminobenzohydrazide with isobutyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for 2-(4’-Aminophenyl)-5-isopropyl-1,3,4-oxadiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Aminophenyl)-5-isopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4’-Aminophenyl)-5-isopropyl-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4’-Aminophenyl)-5-isopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or interfere with essential enzymes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4’-Aminophenyl)benzothiazole: Similar structure with a benzothiazole ring instead of an oxadiazole ring.

    2-(4’-Aminophenyl)-5-methyl-1,3,4-oxadiazole: Similar structure with a methyl group instead of an isopropyl group.

Uniqueness

2-(4’-Aminophenyl)-5-isopropyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological applications.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)aniline

InChI

InChI=1S/C11H13N3O/c1-7(2)10-13-14-11(15-10)8-3-5-9(12)6-4-8/h3-7H,12H2,1-2H3

InChI Key

GZOBBMFCRXLFOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC=C(C=C2)N

Origin of Product

United States

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